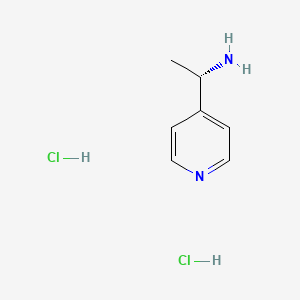

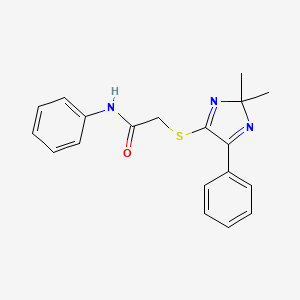

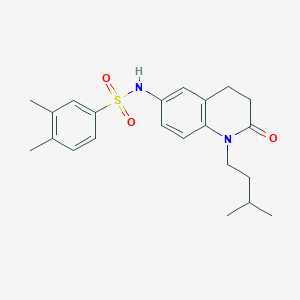

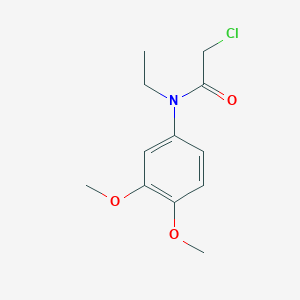

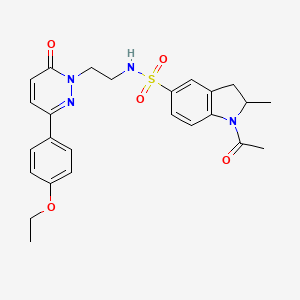

![molecular formula C16H15NO3S B2533365 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid CAS No. 329081-93-8](/img/structure/B2533365.png)

2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid” is a chemical compound with the CAS Number: 329081-93-8 . It has a molecular weight of 301.37 . The IUPAC name for this compound is 2-{[2-(methylanilino)-2-oxoethyl]sulfanyl}benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15NO3S/c1-17(12-7-3-2-4-8-12)15(18)11-21-14-10-6-5-9-13(14)16(19)20/h2-10H,11H2,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 301.37 . It is stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

Organotin(IV) complexes, including those related to 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid, have shown promising antituberculosis activity. These complexes exhibit a wide range of structural diversity, which is crucial for their biological activity. Studies indicate that triorganotin(IV) complexes tend to have superior antituberculosis activity compared to their diorganotin(IV) counterparts. This difference in activity might be attributed to the toxicity associated with the organotin compounds, which is influenced by the nature of the ligand environment and the structure of the compound. The antituberculosis efficacy of these complexes is considered good when the minimum inhibitory concentration (MIC) is ≤ 1 μg ml−1 (Iqbal, Ali, & Shahzadi, 2015).

Stability and Degradation Studies

The stability and degradation processes of compounds related to this compound have been explored using LC-MS/MS studies. These studies are essential for understanding the stability of such compounds under different experimental conditions and for identifying their degradation products. For example, nitisinone, a compound with some structural similarities, shows increased stability with the rise in pH of the solution. Identifying the degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), provides valuable insights into the compound's stability and the potential risks and benefits associated with its medical application (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Synthetic Applications

The compound serves as a precursor for the synthesis of bioactive molecules due to its pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its versatility as a synthetic substrate enables it to be used as a raw material in the preparation of medical products. The diversity in synthetic routes for the preparation of methyl-2-formyl benzoate and its significance as a precursor for pharmaceutical applications highlight its importance in both synthetic and pharmaceutical fields (Farooq & Ngaini, 2019).

Potential for Drug Development

A novel salicylic acid derivative, closely related to the compound , has shown potential as an alternative drug to substitute aspirin due to its preliminary assessment results on COX-2 specificity, toxicity profile, and antiplatelet activity. Such findings indicate that this compound derivatives could be promising compounds for "new" drug development, focusing on their discovery, potential activity, and the possible molecular mechanisms of regulations in health and disease (Tjahjono et al., 2022).

Eigenschaften

IUPAC Name |

2-[2-(N-methylanilino)-2-oxoethyl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-17(12-7-3-2-4-8-12)15(18)11-21-14-10-6-5-9-13(14)16(19)20/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDDZKZEJVHOND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2533285.png)

![5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2533297.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-methyloxamide](/img/structure/B2533299.png)

![5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533303.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2533304.png)